"5-(Phenylthio)thiophene-2-sulfonamide" molecular weight and formula
"5-(Phenylthio)thiophene-2-sulfonamide" molecular weight and formula
The following technical guide provides an in-depth analysis of 5-(Phenylthio)thiophene-2-sulfonamide , a significant organosulfur compound utilized in medicinal chemistry, particularly in the development of carbonic anhydrase inhibitors (CAIs).
Executive Summary
5-(Phenylthio)thiophene-2-sulfonamide (CAS: 63031-79-8) is a pharmacologically active thiophene derivative characterized by a sulfonamide moiety at position 2 and a phenylthio group at position 5. Historically, this molecule emerged from structure-activity relationship (SAR) campaigns aimed at developing selective cerebral vasodilators .
As a member of the aromatic sulfonamide class, it functions as an inhibitor of Carbonic Anhydrase (CA) enzymes. While its sulfide linkage (-S-) renders it less potent than its sulfonyl (-SO₂-) analogues regarding in vivo anticonvulsant activity, it remains a critical synthetic intermediate and a probe for studying the hydrophobic pocket of the CA active site.
Physicochemical Profile
The molecule exhibits a "V-shaped" geometry centered on the thiophene ring, with the lipophilic phenylthio tail balancing the hydrophilic sulfonamide "warhead."
Key Data Table
| Parameter | Specification |
| Chemical Name | 5-(Phenylthio)thiophene-2-sulfonamide |
| CAS Number | 63031-79-8 |
| Molecular Formula | |
| Molecular Weight | 271.37 g/mol |
| Physical State | Crystalline Solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water |
| Density | ~1.52 g/cm³ (Predicted) |
| Flash Point | ~253°C |
Structural Visualization
The following diagram illustrates the connectivity of the molecule, highlighting the critical pharmacophore (sulfonamide) and the lipophilic side chain.
Figure 1: Structural connectivity of 5-(Phenylthio)thiophene-2-sulfonamide showing the zinc-binding pharmacophore and lipophilic tail.
Synthetic Pathway
The synthesis of 5-(Phenylthio)thiophene-2-sulfonamide typically follows an electrophilic aromatic substitution strategy. The thiophene ring is highly reactive toward electrophiles, allowing for sequential functionalization.
Reaction Logic
-
Sulfide Formation: Introduction of the phenylthio group via sulfenyl chloride or oxidative coupling.
-
Chlorosulfonation: Direct introduction of the sulfonyl chloride group using chlorosulfonic acid. This step is regioselective for position 2 due to the directing effects of the sulfur heteroatom and the steric bulk at position 5.
-
Amination: Conversion of the sulfonyl chloride to the sulfonamide using aqueous ammonia.
Step-by-Step Synthesis Workflow
Figure 2: Synthetic route via chlorosulfonation of 2-(phenylthio)thiophene.
Pharmacological Applications[1]
Mechanism of Action: Carbonic Anhydrase Inhibition
The primary biological target for this molecule is the Carbonic Anhydrase (CA) enzyme family.
-
Zinc Binding: The sulfonamide nitrogen (
) acts as a zinc-binding group (ZBG) within the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis. -
Hydrophobic Interaction: The 5-phenylthio moiety extends into the hydrophobic pocket of the active site, providing secondary binding affinity.
Structure-Activity Relationship (SAR)
Research by Barnish et al. (Pfizer, 1981) established the SAR for this class of cerebrovasodilators:
-
Oxidation State: The sulfide (-S-) analogues (like the title compound) are generally less potent than their sulfonyl (-SO₂-) counterparts.
-
Lipophilicity: The phenylthio group increases the LogP, enhancing blood-brain barrier (BBB) permeability compared to unsubstituted thiophene sulfonamides.
-
Therapeutic Utility: While the sulfonyl analogues were pursued as anticonvulsants (e.g., UK-17022), the sulfide variants serve as crucial precursors and comparative standards for lipophilicity studies.
Experimental Protocols
Protocol A: Synthesis of 5-(Phenylthio)thiophene-2-sulfonamide
Based on standard thiophene functionalization methodologies.
Reagents:
-
2-(Phenylthio)thiophene (1.0 eq)
-
Chlorosulfonic acid (excess, ~3-4 eq)
-
Phosphorus pentachloride (PCl₅) (optional, for converting sulfonic acid to chloride if yield is low)
-
Ammonium hydroxide (28% NH₃)
Procedure:
-
Chlorosulfonation:
-
Cool chlorosulfonic acid (10 mL) to 0°C in a round-bottom flask under inert atmosphere (
). -
Add 2-(phenylthio)thiophene (1.92 g, 10 mmol) dropwise over 20 minutes, maintaining temperature <5°C.
-
Stir at room temperature for 2 hours. Monitor via TLC for disappearance of starting material.
-
Critical Step: Pour the reaction mixture slowly onto crushed ice (100 g) with vigorous stirring. The sulfonyl chloride will precipitate as a gummy solid or oil.
-
Extract with dichloromethane (DCM, 3 x 20 mL). Dry organic layer over
and concentrate in vacuo.
-
-
Amidation:
-
Dissolve the crude sulfonyl chloride in acetone (10 mL).
-
Add concentrated ammonium hydroxide (5 mL) dropwise at 0°C.
-
Allow to warm to room temperature and stir for 1 hour.
-
Evaporate the acetone. The product will precipitate from the aqueous residue.
-
Purification: Recrystallize from ethanol/water to obtain white to off-white crystals.
-
Protocol B: Carbonic Anhydrase Inhibition Assay
Objective: Determine the
-
Buffer Preparation: HEPES buffer (20 mM, pH 7.5) containing 20 mM
. -
Substrate: 4-Nitrophenyl acetate (4-NPA) is used as a surrogate substrate for esterase activity, or
hydration is measured via indicator color change (stopped-flow method). -
Incubation: Incubate enzyme (hCA II) with the inhibitor (dissolved in DMSO) for 15 minutes at 25°C.
-
Measurement: Add substrate and monitor absorbance at 400 nm (for 4-NPA hydrolysis).
-
Validation: Compare inhibition curve against standard Acetazolamide .
References
-
Barnish, I. T., Cross, P. E., Dickinson, R. P., Parry, M. J., & Randall, M. J. (1981).[1] Cerebrovasodilatation through selective inhibition of the enzyme carbonic anhydrase.[2] 3. 5-(Arylthio)-, 5-(arylsulfinyl)-, and 5-(arylsulfonyl)thiophene-2-sulfonamides.[2] Journal of Medicinal Chemistry, 24(8), 959–964.
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181.
- Lombardino, J. G. (1985). Comprehensive Medicinal Chemistry: The Rational Design, Mechanistic Study & Therapeutic Application of Chemical Compounds. Pergamon Press. (Contextual reference for sulfonamide SAR).
